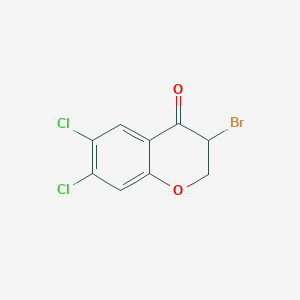
5-Chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cloro-4-(4-fluoro-3-(trifluorometil)fenil)tiazol-2-amina: es un compuesto que pertenece a la clase de los derivados de tiazol. Los tiazoles son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en la estructura del anillo. La presencia de grupos fluor y trifluorometil en el compuesto mejora su estabilidad química y actividad biológica, convirtiéndolo en una molécula valiosa en diversos campos de investigación científica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-Cloro-4-(4-fluoro-3-(trifluorometil)fenil)tiazol-2-amina generalmente involucra los siguientes pasos:
Formación del Anillo de Tiazol: El anillo de tiazol se puede sintetizar mediante una reacción de ciclización que involucra un derivado fenil halogenado y una tioamida. La reacción generalmente se lleva a cabo en presencia de una base como carbonato de potasio (K2CO3) y un solvente polar como dimetilformamida (DMF).
Introducción de Grupos Fluor y Trifluorometil: Los grupos fluor y trifluorometil se introducen mediante reacciones de sustitución nucleófila. Estas reacciones a menudo requieren el uso de reactivos como fluoruro de cesio (CsF) y yoduro de trifluorometil (CF3I) en condiciones anhidras.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar reacciones por lotes a gran escala utilizando reactores automatizados. El proceso incluye un control estricto de los parámetros de reacción, como la temperatura, la presión y el pH, para garantizar un alto rendimiento y pureza. Se emplean pasos de purificación como recristalización y cromatografía para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, típicamente usando agentes oxidantes como peróxido de hidrógeno (H2O2) o permanganato de potasio (KMnO4).
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución nucleófila son comunes, donde los átomos de halógeno son reemplazados por otros nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: H2O2, KMnO4, condiciones ácidas o básicas.
Reducción: LiAlH4, NaBH4, en solventes como éter o tetrahidrofurano (THF).
Sustitución: CsF, CF3I, en condiciones anhidras.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
Química
En química, 5-Cloro-4-(4-fluoro-3-(trifluorometil)fenil)tiazol-2-amina se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para el descubrimiento y desarrollo de fármacos.
Biología
Biológicamente, este compuesto se estudia por su potencial como inhibidor enzimático. La presencia de átomos de fluor aumenta su afinidad de unión a los objetivos biológicos, lo que lo convierte en un candidato para el desarrollo de nuevos fármacos.
Medicina
En medicina, el compuesto se explora por sus propiedades antiinflamatorias y anticancerígenas. Su capacidad para modular vías moleculares específicas lo convierte en un compuesto principal prometedor para agentes terapéuticos.
Industria
Industrialmente, el compuesto se utiliza en el desarrollo de agroquímicos y ciencia de materiales. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones, incluida la síntesis de polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 5-Cloro-4-(4-fluoro-3-(trifluorometil)fenil)tiazol-2-amina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto se une al sitio activo del objetivo, inhibiendo su actividad y modulando así la vía biológica asociada. La presencia de átomos de fluor mejora su afinidad de unión y especificidad, lo que lleva a efectos biológicos más potentes.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-Cloro-3-(trifluorometil)fenil isocianato
- 4-Fluoro-3-(trifluorometil)fenil isocianato
- Derivados basados en 2-aminotiazol
Singularidad
En comparación con compuestos similares, 5-Cloro-4-(4-fluoro-3-(trifluorometil)fenil)tiazol-2-amina se destaca por su combinación única de un anillo de tiazol con grupos fluor y trifluorometil. Esta combinación mejora su estabilidad química, actividad biológica y afinidad de unión a los objetivos moleculares, lo que lo convierte en un compuesto valioso en diversos campos de investigación científica.
Propiedades
Fórmula molecular |
C10H5ClF4N2S |
|---|---|
Peso molecular |
296.67 g/mol |
Nombre IUPAC |
5-chloro-4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H5ClF4N2S/c11-8-7(17-9(16)18-8)4-1-2-6(12)5(3-4)10(13,14)15/h1-3H,(H2,16,17) |
Clave InChI |
UGXKEHTXAKYMFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=C(SC(=N2)N)Cl)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate](/img/structure/B11836434.png)

![2-[Benzyl(trimethylsilyl)amino]heptanenitrile](/img/structure/B11836453.png)
![6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid](/img/structure/B11836458.png)

![6-Chloro-7-[(4-methoxyphenyl)methyl]-7H-purin-2-amine](/img/structure/B11836464.png)
![(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol](/img/structure/B11836471.png)





